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Compound of Interest

Compound Name:
Sodium 2-[(1,3-benzothiazol-2-

yl)amino]acetate

Cat. No.: B12306859

Get Quote

Benzothiazole, a bicyclic heterocyclic compound formed by the fusion of a benzene and a

thiazole ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1] Its

rigid, planar structure and ability to engage in various non-covalent interactions make it a

versatile scaffold for designing novel therapeutic agents. Derivatives of benzothiazole are noted

for an exceptionally broad spectrum of pharmacological activities, including anticancer,

antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][3][4] Molecules

incorporating this core have progressed from laboratory curiosities to clinically approved drugs

for treating conditions ranging from amyotrophic lateral sclerosis (Riluzole) to cancer.[1][4] This

guide focuses on a specific derivative, Sodium 2-(benzothiazol-2-ylamino)acetate, providing a

detailed analysis of its molecular characteristics, a proposed synthetic pathway, and its

potential within the broader context of drug discovery and development.

PART 1: Molecular Weight and Physicochemical
Properties
A precise understanding of a compound's molecular weight is fundamental to all subsequent

experimental work, from stoichiometric calculations in synthesis to quantitative analysis in
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biological assays. The molecular structure of Sodium 2-(benzothiazol-2-ylamino)acetate

features a benzothiazole core linked via an amino bridge to a sodium acetate group.

Calculation of Molecular Weight
The molecular formula for Sodium 2-(benzothiazol-2-ylamino)acetate is determined to be

C₉H₇N₂NaO₂S. Its molecular weight is calculated as follows:

Element Count
Atomic Mass (
g/mol )

Total Mass ( g/mol )

Carbon (C) 9 12.011 108.099

Hydrogen (H) 7 1.008 7.056

Nitrogen (N) 2 14.007 28.014

Sodium (Na) 1 22.990 22.990

Oxygen (O) 2 15.999 31.998

Sulfur (S) 1 32.06 32.060

Total 230.217

Comparative Analysis of Structural Analogs
To fully appreciate the role of the amino linker, it is instructive to compare the target compound

with structurally similar analogs where the linker between the benzothiazole core and the

acetate group is varied. These subtle structural modifications can significantly impact the

compound's electronic properties, solubility, and biological activity.
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Compound Name Molecular Formula
Molecular Weight (
g/mol )

Key Structural
Feature

Sodium 2-

(benzothiazol-2-

yl)acetate

C₉H₆NNaO₂S 215.00[5] Direct C-C bond

Sodium 2-

(benzothiazol-2-

ylamino)acetate

C₉H₇N₂NaO₂S 230.217 Amino (NH) linker

Sodium 2-

(benzothiazol-2-

ylthio)acetate

C₉H₆NNaO₂S₂ 247.3[6] Thioether (S) linker

The introduction of the nitrogen atom in the amino linker adds a potential hydrogen bond donor

site, which can alter interactions with biological targets compared to the direct C-C bond or the

thioether linker.

PART 2: Synthesis and Characterization
A robust and reproducible synthetic route is paramount for the exploration of any new chemical

entity. While a specific published synthesis for Sodium 2-(benzothiazol-2-ylamino)acetate is not

readily available, a logical and efficient pathway can be proposed based on established

methodologies for N-alkylation of 2-aminobenzothiazoles.[7]

Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from the commercially available 2-

aminobenzothiazole. The first step is an N-alkylation using an ethyl haloacetate, followed by

saponification to yield the final sodium salt.
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Step 1: N-Alkylation

Step 2: Saponification

2-Aminobenzothiazole

Ethyl 2-(benzothiazol-2-ylamino)acetate

Reacts with

Ethyl Chloroacetate Base (e.g., K₂CO₃)
Solvent (e.g., Acetone)

Catalyzes

Ethyl 2-(benzothiazol-2-ylamino)acetate

Sodium 2-(benzothiazol-2-ylamino)acetate

Hydrolyzes

Sodium Hydroxide (NaOH)
Solvent (e.g., Ethanol/H₂O)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, incorporating reaction monitoring and purification

steps to ensure the integrity of the final product.

Step 1: Synthesis of Ethyl 2-(benzothiazol-2-ylamino)acetate

To a 250 mL round-bottom flask, add 2-aminobenzothiazole (10.0 g, 0.067 mol), anhydrous

potassium carbonate (18.4 g, 0.133 mol), and dry acetone (100 mL).

Stir the suspension vigorously at room temperature.

Add ethyl chloroacetate (8.9 mL, 0.083 mol) dropwise to the mixture over 15 minutes.
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Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 6-8 hours.

Causality: Refluxing provides the necessary activation energy for the nucleophilic

substitution reaction. Potassium carbonate acts as a base to deprotonate the amino

group, enhancing its nucleophilicity, and to neutralize the HCl byproduct.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of

3:1 Hexane:Ethyl Acetate. The disappearance of the 2-aminobenzothiazole spot indicates

reaction completion.

After cooling to room temperature, filter the solid potassium salts and wash with a small

amount of acetone.

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Purify the crude solid by recrystallization from ethanol to yield the pure ethyl ester

intermediate.

Step 2: Synthesis of Sodium 2-(benzothiazol-2-ylamino)acetate

Dissolve the purified ethyl ester (10.0 g, 0.042 mol) in ethanol (80 mL) in a 250 mL round-

bottom flask.

Prepare a solution of sodium hydroxide (1.8 g, 0.045 mol) in water (20 mL) and add it to the

flask.

Stir the reaction mixture at room temperature for 4-6 hours.

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the

ester and leading to hydrolysis (saponification) to form the sodium carboxylate salt.

Monitor the reaction via TLC until the ester starting material is fully consumed.

Reduce the solvent volume by approximately half using a rotary evaporator.

Cool the concentrated solution in an ice bath to precipitate the sodium salt.
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Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether

to remove any non-polar impurities, and dry under vacuum.

Structural Characterization
The identity and purity of the synthesized compound would be confirmed using standard

analytical techniques:

¹H-NMR: To confirm the proton environment, expecting characteristic peaks for the aromatic

protons of the benzothiazole ring and the methylene protons of the acetate group.[8]

FT-IR: To identify functional groups, such as the N-H stretch, the C=O stretch of the

carboxylate, and aromatic C-H stretches.[9]

LC-MS: To confirm the molecular weight of the corresponding free acid (208.23 g/mol ) after

acidification, thereby verifying the mass of the parent molecule.

PART 3: Therapeutic Potential and Biological
Context
The benzothiazole scaffold is a cornerstone in the development of agents targeting a wide

array of diseases. Its derivatives have demonstrated efficacy as enzyme inhibitors, receptor

antagonists, and diagnostic agents.[4][10]
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Therapeutic Areas
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Caption: Diverse therapeutic applications of benzothiazole derivatives.

The introduction of the amino-acetate side chain at the 2-position is a strategic modification.

This moiety can enhance aqueous solubility and provides both hydrogen bond donor (NH) and

acceptor (COO⁻) sites, potentially facilitating strong binding interactions with biological targets

such as enzymes or receptors. Research on similar benzothiazole derivatives has highlighted

their potential as:

Anticancer Agents: By targeting critical pathways involved in cell proliferation and survival.[1]

[8]

Antioxidants: By scavenging free radicals and reducing oxidative stress, a key factor in many

diseases.[2]

Anti-inflammatory Agents: By inhibiting enzymes or mediators involved in the inflammatory

cascade.

PART 4: Key Experimental Workflow: Antioxidant
Activity Screening
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A common and foundational assay to evaluate the potential of new benzothiazole derivatives is

the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This protocol provides a

reliable method to quantify antioxidant capacity.

DPPH Radical Scavenging Assay Workflow

Prepare Stock Solutions
(Test Compound, DPPH, Ascorbic Acid)

Create Serial Dilutions
of Test Compound & Standard

Add DPPH Solution to all wells
(Test, Standard, Blank)

Incubate in Dark
(e.g., 30 min at 37°C)

Measure Absorbance
(e.g., at 517 nm)

Calculate % Inhibition

Determine IC₅₀ Value

Click to download full resolution via product page

Caption: Workflow for the DPPH antioxidant assay.
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Detailed Protocol: DPPH Assay
Preparation of Solutions:

Test Compound: Prepare a 1 mg/mL stock solution of Sodium 2-(benzothiazol-2-

ylamino)acetate in methanol.

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be

freshly made and kept in the dark.

Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid (a known antioxidant)

in methanol.

Assay Procedure (in a 96-well plate):

Prepare serial dilutions of the test compound and ascorbic acid in methanol (e.g., 100, 50,

25, 12.5, 6.25 µg/mL).

To triplicate wells, add 100 µL of each dilution.

Prepare a blank by adding 100 µL of methanol to three wells.

Add 100 µL of the 0.1 mM DPPH solution to all wells.

Incubation and Measurement:

Shake the plate gently and incubate at 37°C for 30 minutes in the dark.

Causality: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it

and causing a color change from deep violet to pale yellow. The incubation period allows

this reaction to proceed.

Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: %

Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
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Plot the % Inhibition against the concentration of the test compound and the standard.

Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals)

from the plot. A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion
Sodium 2-(benzothiazol-2-ylamino)acetate, with a calculated molecular weight of 230.217

g/mol , is a promising yet underexplored member of the pharmacologically significant

benzothiazole family. By leveraging established synthetic strategies, this compound can be

reliably produced and characterized. Its unique structural features, particularly the amino-

acetate moiety, warrant investigation into its potential as a novel therapeutic agent, with initial

screening for antioxidant and anticancer activities being a logical starting point for future

research. This guide provides the foundational chemical knowledge and practical experimental

frameworks necessary for scientists to undertake such an investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

2. jchemrev.com [jchemrev.com]

3. tandfonline.com [tandfonline.com]

4. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

5. sodium 2-(1,3-benzothiazol-2-yl)acetate-796883-68-6 - Thoreauchem [thoreauchem.com]

6. Acetic acid, (2-benzothiazolylthio)-, sodium salt | C9H6NNaO2S2 | CID 102117448 -
PubChem [pubchem.ncbi.nlm.nih.gov]

7. jocpr.com [jocpr.com]

8. office2.jmbfs.org [office2.jmbfs.org]

9. derpharmachemica.com [derpharmachemica.com]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction: The Benzothiazole Scaffold in Medicinal
Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12306859/docs#introduction-the-benzothiazole-
scaffold-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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